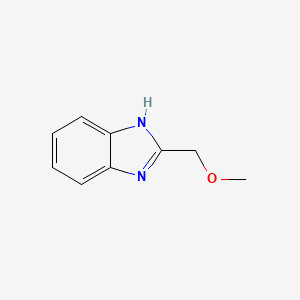

2-(methoxymethyl)-1H-benzimidazole

概述

描述

2-(Methoxymethyl)-1H-benzimidazole is a heterocyclic compound that features a benzimidazole core with a methoxymethyl substituent at the second position. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The methoxymethyl group enhances the compound’s stability and solubility, making it a valuable intermediate in various chemical syntheses.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(methoxymethyl)-1H-benzimidazole typically involves the reaction of o-phenylenediamine with formaldehyde dimethyl acetal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring. The methoxymethyl group is introduced via nucleophilic substitution.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

化学反应分析

Types of Reactions: 2-(Methoxymethyl)-1H-benzimidazole undergoes various chemical reactions, including:

Oxidation: The methoxymethyl group can be oxidized to form a formyl group.

Reduction: The benzimidazole ring can be reduced to form dihydrobenzimidazole derivatives.

Substitution: The methoxymethyl group can be substituted with other nucleophiles, such as halides or amines.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

Substitution: Nucleophiles such as sodium iodide or primary amines in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: 2-(Formylmethyl)-1H-benzimidazole.

Reduction: 2-(Methoxymethyl)-1,2-dihydro-1H-benzimidazole.

Substitution: 2-(Substituted-methyl)-1H-benzimidazole derivatives.

科学研究应用

Medicinal Chemistry

2-(Methoxymethyl)-1H-benzimidazole and its derivatives have been extensively studied for their pharmacological properties, particularly as potential therapeutic agents.

Anticancer Activity

Recent studies have demonstrated the antiproliferative effects of benzimidazole derivatives against various cancer cell lines. For instance, a derivative of 1H-benzimidazole exhibited notable antiproliferative activity against the MDA-MB-231 breast cancer cell line, with significant inhibition observed at minimal inhibitory concentrations (MIC) of 8 μg/mL against methicillin-resistant Staphylococcus aureus and 4 μg/mL against other bacterial strains .

Antimicrobial Properties

The antimicrobial efficacy of this compound has also been a focus of research. Studies indicate that certain derivatives show promising antibacterial activity against strains such as Streptococcus faecalis and Staphylococcus aureus, with MIC values suggesting strong potential for therapeutic use . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of benzimidazole derivatives. For example, compounds synthesized from benzimidazole frameworks demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets in the treatment of inflammatory diseases . The ability to selectively inhibit these enzymes positions these compounds as potential alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Antifungal Activity

The antifungal potential of this compound has been explored with moderate success against fungi such as Candida albicans and Aspergillus niger. MIC values around 64 μg/mL indicate that while they may not be as potent as some existing antifungal agents, they still present viable options for further development .

Structure-Activity Relationship Studies

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of benzimidazole derivatives. Structural modifications can enhance lipophilicity, improve membrane penetration, and increase selectivity towards biological targets. For instance, variations in substituents at different positions on the benzimidazole ring can lead to significant changes in activity profiles against various pathogens .

Case Study 1: Anticancer Research

A study published in ACS Omega investigated various benzimidazole derivatives for their anticancer properties. Compound 2g was highlighted for its effective inhibition against the MDA-MB-231 cell line, showcasing the compound's potential as a lead structure for further development in cancer therapy .

Case Study 2: Antimicrobial Efficacy

In another study examining the antibacterial properties of substituted benzimidazoles, several compounds were synthesized and tested against common bacterial strains. The results indicated that specific substitutions led to enhanced activity, especially against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) .

Summary Table of Applications

| Application Area | Specific Activities | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer, Antimicrobial | Effective against MDA-MB-231; MIC values < 8 μg/mL |

| Pharmacological | Anti-inflammatory, Antifungal | Selective COX inhibition; moderate antifungal activity |

| Structure-Activity Relationship | Enhancements through structural modifications | Variations lead to significant changes in efficacy |

作用机制

The mechanism of action of 2-(methoxymethyl)-1H-benzimidazole involves its interaction with specific molecular targets. The compound can inhibit enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells. It also modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

相似化合物的比较

- 2-(Hydroxymethyl)-1H-benzimidazole

- 2-(Chloromethyl)-1H-benzimidazole

- 2-(Bromomethyl)-1H-benzimidazole

Comparison: 2-(Methoxymethyl)-1H-benzimidazole is unique due to its methoxymethyl group, which provides enhanced stability and solubility compared to its hydroxymethyl, chloromethyl, and bromomethyl counterparts. This makes it a more versatile intermediate in chemical syntheses and a more effective compound in biological applications.

生物活性

2-(Methoxymethyl)-1H-benzimidazole is a compound of significant interest due to its diverse biological activities. This article provides an overview of its pharmacological properties, including anticancer, antimicrobial, and antiparasitic effects, supported by data tables and recent research findings.

Chemical Structure and Properties

This compound belongs to the benzimidazole class of compounds, which are known for their broad spectrum of biological activities. The basic structure consists of a benzimidazole core with a methoxymethyl substituent. This modification can influence the compound’s solubility, stability, and biological interactions.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable antiproliferative activity against various cancer cell lines. The following table summarizes the IC50 values for different derivatives compared to standard anticancer agents:

| Compound | Cell Line | IC50 (µM) | Comparison Agent | IC50 (µM) |

|---|---|---|---|---|

| This compound | HCT116 | 3.7 | Doxorubicin | 0.5 |

| MCF-7 | 1.2 | Etoposide | 1.0 | |

| HEK 293 | 5.3 | |||

| Other derivatives | Various | 2.2–4.4 |

The compound showed selective activity against the MCF-7 breast cancer cell line, indicating potential for targeted cancer therapy .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored extensively. It has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for various strains are presented in the following table:

| Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 32 |

| Enterococcus faecalis | 8 |

| Escherichia coli | 16 |

These results indicate that the compound possesses selective antibacterial activity, particularly against Gram-positive strains .

Antiparasitic Activity

Benzimidazole derivatives, including this compound, are known for their antiparasitic properties , particularly against nematodes and other parasitic infections. The mechanism is primarily attributed to their ability to inhibit microtubule formation in parasites, disrupting their cellular functions .

Case Studies and Research Findings

A comprehensive review of recent literature highlights various studies focusing on the biological activity of benzimidazole derivatives:

- Study on Cancer Cell Lines : A study published in MDPI reported that derivatives of benzimidazole exhibited varying degrees of activity against multiple cancer cell lines, with some showing IC50 values as low as 1.2 µM against MCF-7 cells .

- Antimicrobial Testing : Research conducted on the antibacterial properties revealed that certain modifications to the benzimidazole structure enhanced its efficacy against resistant bacterial strains .

- Pharmacological Reviews : A review article summarized the pharmacological profiles of numerous benzimidazole derivatives, emphasizing their relevance in medicinal chemistry due to their diverse therapeutic applications .

属性

IUPAC Name |

2-(methoxymethyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-12-6-9-10-7-4-2-3-5-8(7)11-9/h2-5H,6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHBCKTTUXIONFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20287659 | |

| Record name | 2-(methoxymethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20287659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7146-97-6 | |

| Record name | 7146-97-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52070 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(methoxymethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20287659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-(methoxymethyl)-1H-benzimidazole interact with metal ions, and what is the structural outcome?

A1: this compound acts as a ligand, coordinating to metal ions like Cadmium(II) through its nitrogen atoms. [] Specifically, the two nitrogen atoms within the benzimidazole ring donate electron pairs to the Cadmium(II) center. [] This interaction, alongside the bridging by terephthalate anions, leads to the formation of linear polymeric chains. [] The resulting structure is a three-dimensional supramolecular framework stabilized by interchain hydrogen bonds. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。